molecular formula C11H12N2O4 B13702602 [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13702602
M. Wt: 236.22 g/mol
InChI Key: HZMRHDHWQDMRHG-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,5-dimethoxyphenyl group and at position 5 with a hydroxymethyl (-CH2OH) moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in medicinal chemistry. This structural combination suggests applications in drug discovery, particularly in areas where solubility and target binding are critical .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O4/c1-15-8-3-7(4-9(5-8)16-2)11-12-10(6-14)17-13-11/h3-5,14H,6H2,1-2H3

InChI Key

HZMRHDHWQDMRHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with glyoxylic acid to form the intermediate hydrazone, which then undergoes cyclization to yield the oxadiazole ring. The final step involves the reduction of the oxadiazole to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.

    Reduction: Formation of various reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Oxadiazoles are known to exhibit antimicrobial, antifungal, and anticancer properties, and this compound may possess similar activities. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors/Acceptors Solubility (Qualitative)
Target compound 278.27 1.2 1 donor, 4 acceptors High (polar solvents)
406.42 3.8 2 donors, 6 acceptors Moderate (DMSO)
451.29 4.5 1 donor, 5 acceptors Low (lipophilic solvents)

Table 2. Structural and Functional Group Comparison

Feature Target Compound
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,3,4-Oxadiazole
Aromatic Substituent 3,5-Dimethoxyphenyl 4-Methylphenyl 3,4,5-Trimethoxyphenyl
Key Functional Group Hydroxymethyl (-CH2OH) Triazol-5-amine Dichlorophenyl, acetyl
Bioactivity Hypothetical Not reported Insecticidal, antibacterial

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